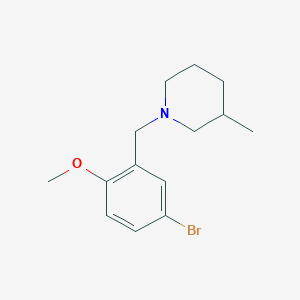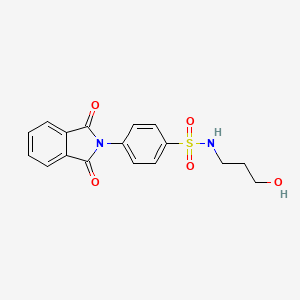![molecular formula C11H16BrNO2 B5164138 2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
2-{[3-(2-bromophenoxy)propyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-bromophenoxy)propyl]amino}ethanol, also known as BPEE, is a chemical compound that has been studied for its potential use in scientific research. BPEE is a derivative of 2-aminoethanol and contains a bromophenyl group, making it a unique compound with potential applications in pharmacology and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol is not fully understood, but it is believed to act as a competitive inhibitor of the dopamine transporter and as a modulator of the sigma-1 receptor. This can lead to changes in dopamine signaling and other neurological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(2-bromophenoxy)propyl]amino}ethanol can have a range of effects on biochemical and physiological processes. It has been shown to increase dopamine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3-(2-bromophenoxy)propyl]amino}ethanol in lab experiments is its specificity for certain receptors, which can allow for more targeted studies of these receptors. However, its effects on other processes in the body can make it difficult to isolate its specific effects. Additionally, its potential toxicity and limited availability can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-(2-bromophenoxy)propyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies on its effects on the immune system and inflammation could lead to new treatments for autoimmune disorders. Finally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol involves the reaction of 2-aminoethanol with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol, which can then be purified through column chromatography.
Aplicaciones Científicas De Investigación
2-{[3-(2-bromophenoxy)propyl]amino}ethanol has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have an affinity for certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. This makes it a potential candidate for studying the mechanisms of these receptors and their role in various neurological disorders.
Propiedades
IUPAC Name |
2-[3-(2-bromophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDMHTDWTPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)




![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)